1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its pyrazole core is a common motif in many bioactive molecules.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxypropan-2-ol: A similar compound with a methoxy group and a propanol backbone.
4-Methyl-1H-pyrazole: Shares the pyrazole core structure but lacks the methoxypropan-2-yl group.
Uniqueness
1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the methoxypropan-2-yl group and the pyrazole core. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(1-methoxypropan-2-yl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-6-4-11(10-8(6)9)7(2)5-12-3/h4,7H,5H2,1-3H3,(H2,9,10) |
InChI Key |
YADBQPYBILBGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C(C)COC |
Origin of Product |
United States |
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